molecular formula C17H30O2 B12650099 ethyl (2Z,4E)-3,7,11-trimethyldodeca-2,4-dienoate CAS No. 41096-47-3

ethyl (2Z,4E)-3,7,11-trimethyldodeca-2,4-dienoate

Cat. No.: B12650099
CAS No.: 41096-47-3
M. Wt: 266.4 g/mol
InChI Key: FYQGBXGJFWXIPP-YNBOVDBZSA-N
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Description

Ethyl (2Z,4E)-3,7,11-trimethyldodeca-2,4-dienoate is an organic compound belonging to the class of fatty acid esters. These compounds are characterized by the presence of a carboxylic ester derivative of a fatty acid. This specific compound is known for its unique structural configuration, which includes conjugated double bonds at the 2nd and 4th positions, contributing to its distinct chemical properties .

Preparation Methods

The synthesis of ethyl (2Z,4E)-3,7,11-trimethyldodeca-2,4-dienoate can be achieved through various methods. One notable method involves the use of Pd-catalyzed alkenylation (Negishi coupling) using ethyl (E)- and (Z)-β-bromoacrylates. This method ensures high stereoisomeric purity, achieving ≥98% selectivity . Another approach involves the stereoselective one-pot synthesis from ketene dithioacetal and aromatic ketone compounds in the presence of sodium hydroxide as a base in DMSO, yielding the desired product with high selectivity .

Chemical Reactions Analysis

Ethyl (2Z,4E)-3,7,11-trimethyldodeca-2,4-dienoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl (2Z,4E)-3,7,11-trimethyldodeca-2,4-dienoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (2Z,4E)-3,7,11-trimethyldodeca-2,4-dienoate involves its interaction with molecular targets such as enzymes and receptors. The conjugated double bonds in its structure allow it to participate in various biochemical reactions, influencing cellular pathways and processes. The compound’s ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further interact with biological molecules .

Comparison with Similar Compounds

Ethyl (2Z,4E)-3,7,11-trimethyldodeca-2,4-dienoate can be compared with other similar compounds such as:

This compound stands out due to its specific structural configuration, which imparts unique chemical and biological properties, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

41096-47-3

Molecular Formula

C17H30O2

Molecular Weight

266.4 g/mol

IUPAC Name

ethyl (2Z,4E)-3,7,11-trimethyldodeca-2,4-dienoate

InChI

InChI=1S/C17H30O2/c1-6-19-17(18)13-16(5)12-8-11-15(4)10-7-9-14(2)3/h8,12-15H,6-7,9-11H2,1-5H3/b12-8+,16-13-

InChI Key

FYQGBXGJFWXIPP-YNBOVDBZSA-N

Isomeric SMILES

CCOC(=O)/C=C(/C)\C=C\CC(C)CCCC(C)C

Canonical SMILES

CCOC(=O)C=C(C)C=CCC(C)CCCC(C)C

Origin of Product

United States

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